
N-Hydroxy-6-(methyloxy)-1H-indazole-5-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-6-(methyloxy)-1H-indazole-5-carboximidamide is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-6-(methyloxy)-1H-indazole-5-carboximidamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Carboximidamide Formation: The carboximidamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with ammonia or amines under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-6-(methyloxy)-1H-indazole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The carboximidamide group can participate in condensation reactions to form imines or other nitrogen-containing compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Condensation: Ammonia, primary amines, or other nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives.
Condensation: Imines, amides.
Applications De Recherche Scientifique
N-Hydroxy-6-(methyloxy)-1H-indazole-5-carboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mécanisme D'action
The mechanism of action of N-Hydroxy-6-(methyloxy)-1H-indazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes, such as histone deacetylases (HDACs) or other epigenetic regulators.
Receptor Binding: Binding to specific receptors on the cell surface or within the cell, modulating signaling pathways and cellular responses.
Gene Expression Modulation: Affecting the expression of specific genes involved in various biological processes, leading to changes in cellular function and behavior.
Comparaison Avec Des Composés Similaires
N-Hydroxy-6-(methyloxy)-1H-indazole-5-carboximidamide can be compared with other similar compounds, such as:
N-Hydroxy-6-methyluracil-5-carboximidoyl chloride: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Hydroxamic Acids: Compounds with similar hydroxamic acid functional groups, known for their enzyme inhibitory activities and potential therapeutic applications.
Indole-based Hydroxamic Acids: Compounds with indole cores and hydroxamic acid groups, studied for their HDAC inhibitory effects and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H10N4O2 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
N'-hydroxy-6-methoxy-1H-indazole-5-carboximidamide |
InChI |
InChI=1S/C9H10N4O2/c1-15-8-3-7-5(4-11-12-7)2-6(8)9(10)13-14/h2-4,14H,1H3,(H2,10,13)(H,11,12) |
Clé InChI |
CUXUJITYKOBFOV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C=NNC2=C1)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


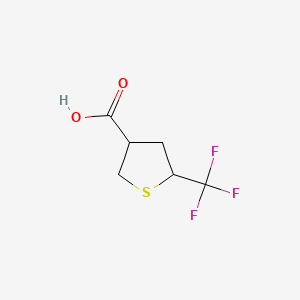
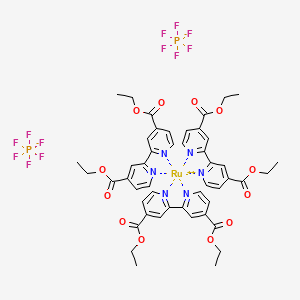
![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B13896492.png)
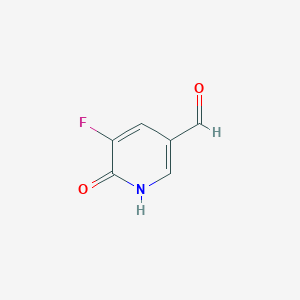
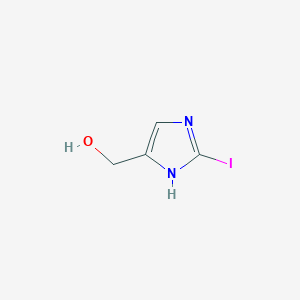
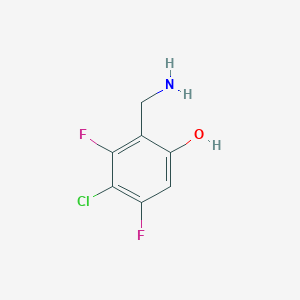

![(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid](/img/structure/B13896525.png)
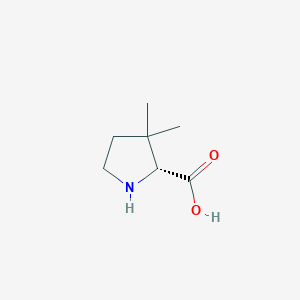
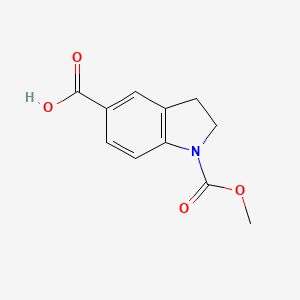

![tert-butyl N-[1-methyl-2-oxo-2-[2-(2-pyridyl)hydrazino]ethyl]carbamate](/img/structure/B13896545.png)
![5-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13896563.png)
![4-(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-5-ethylthiophene-2-carboxylic acid](/img/structure/B13896573.png)
